molecular formula C14H13BF4N2O4 B3043265 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate CAS No. 828940-77-8

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

Cat. No.: B3043265
CAS No.: 828940-77-8
M. Wt: 360.07 g/mol
InChI Key: FOUOONCHVJQTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C14H13BF4N2O4 and its molecular weight is 360.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nitroreductase, an enzyme that catalyzes the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s role as a fluorescent probe in detecting nitroreductase activity in hypoxic cancer cells . The compound’s structure allows it to undergo reduction in the presence of nitroreductase, leading to a change in its fluorescence properties, which can be used to monitor enzyme activity.

Cellular Effects

This compound has various effects on different cell types and cellular processes. In cancer cells, particularly those in hypoxic environments, the compound is used to visualize nitroreductase activity. This activity is often upregulated in such cells, making the compound a valuable tool for studying cancer cell metabolism and hypoxia . The compound influences cell signaling pathways by acting as a reporter for nitroreductase activity, which can affect gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by nitroreductase. The enzyme catalyzes the conversion of the nitro group to an amino group, leading to a change in the compound’s fluorescence properties . This reduction process is facilitated by the presence of reduced nicotinamide adenine dinucleotide (NADH), which acts as an electron donor. The resulting change in fluorescence allows researchers to monitor nitroreductase activity in real-time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Studies have shown that the compound’s fluorescence response to nitroreductase activity can be observed within 20 minutes of exposure . Long-term studies have indicated that the compound remains effective for several hours, making it suitable for various experimental applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively visualizes nitroreductase activity without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity to non-target tissues . It is essential to optimize the dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to nitroreductase activity. The enzyme catalyzes the reduction of the nitro group, leading to the formation of an amino group. This reaction is part of the broader metabolic processes involving the detoxification of nitroaromatic compounds . The compound’s interaction with nitroreductase and its subsequent reduction are critical for its function as a fluorescent probe.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s pyridinium ring facilitates its uptake by cells, while the tetrafluoroborate anion ensures its solubility in aqueous environments . The compound’s distribution is influenced by its interaction with cellular transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound is primarily localized in the cytoplasm, where it interacts with nitroreductase. This localization is essential for its function as a fluorescent probe, as it allows the compound to effectively monitor enzyme activity within the cellular environment . The compound’s structure and chemical properties facilitate its targeting to the cytoplasm, ensuring its effectiveness in biochemical assays.

Properties

IUPAC Name

methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUOONCHVJQTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.